molecular formula C19H19N5OS B279270 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Cat. No. B279270
M. Wt: 365.5 g/mol
InChI Key: VOLHSZFJMMJARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, also known as TPTM, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether involves the inhibition of enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can improve cognitive function. 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been found to exhibit various biochemical and physiological effects, including the inhibition of enzymes, induction of apoptosis, and improvement of cognitive function. It has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress. 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been shown to have low toxicity, making it a potentially safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is its potential as a multitarget drug, as it exhibits inhibitory activity against multiple enzymes involved in various diseases. 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also been found to have low toxicity, making it a potentially safe compound for use in scientific research. However, one of the limitations of 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is its complex synthesis method, which may limit its availability for use in scientific research.

Future Directions

There are several future directions for the use of 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in scientific research. One potential direction is the development of 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether derivatives with improved potency and selectivity for specific enzymes. Another direction is the investigation of 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether's potential as a therapeutic agent for Alzheimer's disease and cancer. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, as well as its potential side effects.

Synthesis Methods

4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether can be synthesized through a multistep reaction involving the use of various reagents and solvents. The synthesis method involves the reaction of 4-tert-butylphenol with 2-bromo-5-(chloromethyl)pyridine, followed by the reaction of the resulting product with sodium azide and thiourea. The final step involves the reaction of the obtained intermediate with paraformaldehyde and sodium borohydride.

Scientific Research Applications

4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has also shown potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.

properties

Product Name

4-Tert-butylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H19N5OS/c1-19(2,3)13-7-9-14(10-8-13)25-12-16-23-24-17(21-22-18(24)26-16)15-6-4-5-11-20-15/h4-11H,12H2,1-3H3

InChI Key

VOLHSZFJMMJARN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4

Origin of Product

United States

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